D-Phenylalanine, N-(trifluoroacetyl)-

Enzymology NMR spectroscopy Chiral discrimination

D-Phenylalanine, N-(trifluoroacetyl)- (N-TFA-D-Phe; CAS 7656-14-6) is a D‑enantiomer‑pure, N‑protected amino acid derivative with the molecular formula C₁₁H₁₀F₃NO₃ and a molecular weight of 261.2 g·mol⁻¹. The trifluoroacetyl (TFA) group serves simultaneously as an amine protecting group and as a highly sensitive ¹⁹F NMR reporter tag, while the free carboxylic acid function permits conversion to esters, amides, or acid chlorides for downstream coupling.

Molecular Formula C11H10F3NO3
Molecular Weight 261.2 g/mol
CAS No. 7656-14-6
Cat. No. B3283340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylalanine, N-(trifluoroacetyl)-
CAS7656-14-6
Molecular FormulaC11H10F3NO3
Molecular Weight261.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(F)(F)F
InChIInChI=1S/C11H10F3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m1/s1
InChIKeyWVHMOENDFIKQBZ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Phenylalanine, N-(trifluoroacetyl)- (CAS 7656-14-6): Chiral Building Block for Analytical and Biochemical Selection


D-Phenylalanine, N-(trifluoroacetyl)- (N-TFA-D-Phe; CAS 7656-14-6) is a D‑enantiomer‑pure, N‑protected amino acid derivative with the molecular formula C₁₁H₁₀F₃NO₃ and a molecular weight of 261.2 g·mol⁻¹ . The trifluoroacetyl (TFA) group serves simultaneously as an amine protecting group and as a highly sensitive ¹⁹F NMR reporter tag, while the free carboxylic acid function permits conversion to esters, amides, or acid chlorides for downstream coupling. This compound is available from multiple specialty chemical suppliers, typically at purities of ≥97% .

Why N-TFA-D-Phenylalanine (7656-14-6) Cannot Be Replaced by Other N‑Protected Phenylalanines


N‑TFA‑D‑phenylalanine occupies a distinct intersection of stereochemical, spectroscopic, and reactivity properties not shared by the most common alternatives. The L‑enantiomer (N‑TFA‑L‑Phe) binds chymotrypsin with a different dissociation constant, producing separate ¹⁹F NMR resonances that enable simultaneous quantification of both enantiomers [1]. N‑Acetyl‑D‑phenylalanine (N‑Ac‑D‑Phe) lacks the ¹⁹F NMR reporter functionality entirely and suffers from extensive racemization when converted to the acid chloride for peptide coupling, whereas N‑TFA‑D‑Phe acid chlorides can be generated with virtually complete retention of stereochemical integrity under controlled conditions [2]. N‑Benzoyl‑D‑phenylalanine and other N‑protecting groups with larger steric bulk alter the retention time and resolution factor in chiral GC applications and change the binding thermodynamics with both cyclodextrins and proteases, making direct substitution without method re‑validation unfeasible [3]. For procurement in analytical method development, enzymatic studies, or stereoselective synthesis, the specific CAS number 7656‑14‑6 therefore defines a functionally unique product.

Quantitative Differentiation Evidence for N-TFA-D-Phenylalanine (7656-14-6) Against Closest Analogs


Chymotrypsin Binding: D‑ vs. L‑Enantiomer Discrimination by ¹⁹F NMR Chemical Shift and Dissociation Constant

In the presence of α‑chymotrypsin, N‑TFA‑D‑phenylalanine and N‑TFA‑L‑phenylalanine produce separate ¹⁹F NMR resonances and bind with measurably different affinities. Nicholson & Spotswood (1973) determined the dissociation constant (K_I) for the N‑TFA‑D‑Phe–chymotrypsin complex and reported the chemical shift change upon binding (ΔB) specifically for the D‑isomer [1]. The L‑enantiomer showed a different K_I and distinct chemical shift behaviour, directly confirming enantioselective binding. A subsequent study demonstrated that at pH values between 5.0 and 8.0, ionization of a group on the free enzyme (tentatively assigned to His 40) causes a nine‑fold change in the enzyme‑inhibitor dissociation constant for N‑TFA‑D‑phenylalanine [2].

Enzymology NMR spectroscopy Chiral discrimination Chymotrypsin

Gas Chromatographic Enantiomer Resolution: Separation Factors for N‑TFA‑Phenylalanine Isopropyl Ester vs. Other Amino Acids on Diamide Chiral Stationary Phases

Park et al. (1989) systematically evaluated four diamide chiral stationary phases for the GC separation of N‑TFA‑D,L‑amino acid isopropyl esters. On N‑(N‑benzoyl‑L‑leucyl)‑anilide, the best performing phase, the separation factor (α) for N‑TFA‑phenylalanine isopropyl ester was 1.05 at 190°C [1]. For comparison, separation factors under identical conditions were 1.29 for alanine, 1.35 for valine, 1.33 for threonine, and 1.17 for leucine, with D‑isomers always eluting prior to L‑isomers. The phenylalanine α of 1.05 sets a specific benchmark for method optimisation, since phenylalanine derivatives generally show lower α values than aliphatic amino acids on diamide phases [1].

Chiral gas chromatography Enantiomer separation Diamide stationary phases Amino acid analysis

Racemization‑Free Peptide Coupling via N‑TFA‑Protected Acid Chlorides: Virtually Complete Stereochemical Retention

Acid chloride activation of N‑protected amino acids traditionally leads to extensive racemization, precluding its use in peptide synthesis. Jass et al. (2003) demonstrated that under optimised conditions (strict temperature control, Schotten–Baumann conditions with controlled pH and agitation), N‑TFA‑protected amino acid chlorides can be generated in high purity and coupled with virtually complete retention of stereochemical integrity [1]. In contrast, N‑acetyl‑protected amino acids are well known to racemize at an unacceptable rate under the same activation conditions due to the greater tendency of the N‑acetyl group to form oxazolone intermediates [1]. The N‑TFA group's strong electron‑withdrawing effect suppresses oxazolone formation, enabling acid chloride methodology that is otherwise impractical.

Peptide synthesis Acid chloride coupling Stereochemical integrity N‑Protecting group strategy

α‑Cyclodextrin Inclusion Complex Stability: Enantiomeric Discrimination Between N‑TFA‑D‑Phe and N‑TFA‑L‑Phe

The inclusion of N‑TFA‑phenylalanine enantiomers by α‑cyclodextrin (cyclomaltohexaose) has been characterised by ¹⁹F NMR. Stability constants (K) determined under identical conditions (aqueous 0.1 M NaCl, pH 6.5, 25 °C) are: N‑TFA‑D‑phenylalanine, K = 6.15 ± 0.59 M⁻¹; N‑TFA‑L‑phenylalanine, K = 6.37 ± 0.81 M⁻¹ [1]. Although the difference between D‑ and L‑enantiomers is modest, the values are distinct. As an additional benchmark, under the same conditions N‑TFA‑D‑4‑fluorophenylalanine shows a stability constant of 11.44 ± 1.13 M⁻¹, nearly twice that of the non‑fluorinated D‑phenylalanine derivative, highlighting how ring substitution dramatically alters host–guest affinity [1].

Supramolecular chemistry Cyclodextrin inclusion Enantiomer discrimination ¹⁹F NMR

NMR Chiral Discrimination Using Quinine: Enantiodifferentiation of N‑TFA‑D‑Phe vs. N‑TFA‑L‑Phe with Free Carboxyl Function

Recchimurzo et al. (2022) exploited the hydrogen‑bond accepting and enantiodiscriminating abilities of quinine as a chiral solvating agent for the ¹H and ¹⁹F NMR differentiation of N‑TFA amino acids bearing a free carboxyl group [1]. N‑TFA‑D‑phenylalanine forms diastereomeric complexes with quinine that produce distinct ¹H and ¹⁹F NMR signals compared with the corresponding L‑enantiomer. The method enables direct enantiomeric excess (ee) determination without the need for chiral derivatisation or chromatography. This approach is specific to N‑TFA amino acids with free carboxyl functions; N‑acetyl amino acid derivatives require a different chiral sensor system [2].

NMR enantiodiscrimination Chiral solvating agents Quinine sensor Amino acid analysis

High‑Value Application Scenarios for N-TFA-D-Phenylalanine (7656-14-6) Based on Verified Differentiation Evidence


Enantiomer‑Resolved Active‑Site Probing of Chymotrypsin by ¹⁹F NMR

N‑TFA‑D‑phenylalanine binds α‑chymotrypsin with a measurable K_I and produces a distinct ¹⁹F resonance separate from N‑TFA‑L‑phenylalanine [1]. The D‑isomer K_I changes nine‑fold upon ionization of the active‑site histidine residue between pH 5.0 and 8.0 [2]. Researchers performing ¹⁹F NMR‑based active‑site titration or inhibitor screening should specify CAS 7656‑14‑6 to obtain the D‑enantiomer, ensuring unambiguous signal assignment and pH‑dependent binding data.

Chiral GC Method Development for D‑Phenylalanine Quantification in Biological or Archaeological Samples

N‑TFA‑D‑phenylalanine isopropyl ester has an established separation factor (α = 1.05) on diamide chiral stationary phases at 190 °C, with the D‑isomer eluting before L [3]. This validated α value enables method developers to design enantiopurity assays for D‑phenylalanine in amino acid hydrolysates (e.g., archaeological bone collagen) using the N‑TFA isopropyl ester derivatization protocol. The Agilent CP‑Chirasil‑DEX CB column application note demonstrates baseline separation of N‑TFA‑phenylalanine propyl ester enantiomers within 27 minutes using commercial chiral GC columns [4].

Stereochemically Intact Peptide Synthesis via the N‑TFA Acid Chloride Route

N‑TFA‑D‑phenylalanine can be converted to the acid chloride and coupled with amino acid esters under Schotten–Baumann conditions with virtually complete retention of the D‑configuration [5]. This route is not available for N‑acetyl‑D‑phenylalanine due to severe racemization during acid chloride formation. For peptide chemists synthesising D‑Phe‑containing sequences where carbodiimide coupling gives low yields or slow kinetics, selecting N‑TFA‑D‑Phe (7656‑14‑6) provides access to a faster coupling strategy with documented stereochemical fidelity.

α‑Cyclodextrin Host–Guest Studies Using a Quantitatively Characterised Chiral Guest

N‑TFA‑D‑phenylalanine forms a 1:1 inclusion complex with α‑cyclodextrin, characterised by a stability constant of 6.15 ± 0.59 M⁻¹ in aqueous 0.1 M NaCl at pH 6.5 and 25 °C [6]. The bound complex shows a correlation time of 320 ± 40 ps vs. 65 ± 4 ps for the free guest, confirming tight inclusion [6]. Supramolecular chemists requiring a chiral aromatic guest with a precisely known thermodynamic binding profile for cyclodextrin systems should procure N‑TFA‑D‑Phe (7656‑14‑6), for which these constants have been rigorously determined and published.

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